N-Hydroxy-2-thiazolecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

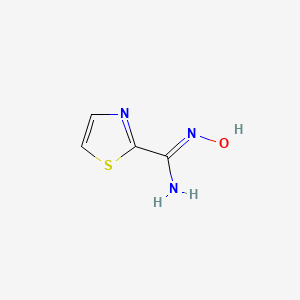

N-Hydroxy-2-thiazolecarboximidamide is a chemical compound with the molecular formula C₄H₅N₃OS. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Mecanismo De Acción

Mode of Action

The mode of action of N-Hydroxy-2-thiazolecarboximidamide involves its interaction with its targets, leading to various biochemical changes. It’s known that amino groups derived from naturally abundant amino acids or (di)amines can be used as “shuttles” in nature for oxygen transfer to provide intermediates or products comprising N-O functional groups such as N-hydroxy .

Biochemical Pathways

This compound may affect various biochemical pathways. The compound can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability .

Result of Action

Some studies have shown its potential to degrade certain pollutants and mitigate environmental contamination. Its long-term impact on ecosystems and sustainability require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Hydroxy-2-thiazolecarboximidamide can be synthesized from 2-cyanothiazole. The synthesis involves the reaction of 2-cyanothiazole with hydroxylamine hydrochloride and N-ethyl-N,N-diisopropylamine in ethanol under reflux conditions for four hours . The reaction yields this compound with a good yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial production. The use of common reagents and solvents makes it feasible for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: N-Hydroxy-2-thiazolecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound with different functional groups.

Substitution: Substituted thiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

N-Hydroxy-2-thiazolecarboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential biological activity, making it a subject of interest in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties

Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Comparación Con Compuestos Similares

N-Hydroxy-2-thiazolecarboximidamide can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Tiazofurin: An antineoplastic drug.

Uniqueness: this compound is unique due to its specific structure and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry set it apart from other similar compounds.

Actividad Biológica

N-Hydroxy-2-thiazolecarboximidamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has a unique thiazole ring structure that contributes to its biological activity. The synthesis of this compound typically involves the reaction of 2-cyanothiazole with hydroxylamine, yielding the desired N-hydroxy derivative .

Biological Activity Overview

The biological activities of N-hydroxy compounds, including this compound, are extensive. They exhibit properties such as:

- Antioxidant Activity : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that N-hydroxy derivatives possess significant antioxidant capabilities .

- Enzyme Inhibition : N-hydroxy compounds demonstrate inhibition against various enzymes, including matrix metalloproteinases (MMPs) and acetylcholinesterase (AChE). This inhibition is crucial for potential applications in treating diseases like cancer and neurodegenerative disorders .

- Antimicrobial Properties : Research indicates that N-hydroxy derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

The mechanisms through which this compound exerts its effects include:

- Inhibition of MMPs : By inhibiting MMPs, these compounds can prevent the degradation of extracellular matrix components, which is vital in cancer metastasis and tissue remodeling .

- Cholinesterase Inhibition : The inhibition of AChE can enhance cholinergic transmission, offering therapeutic benefits in conditions like Alzheimer's disease .

- Free Radical Scavenging : The antioxidant properties are attributed to the ability of the hydroxyl group to donate electrons, neutralizing reactive oxygen species (ROS) and preventing cellular damage .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity : In vitro studies demonstrated that N-hydroxy derivatives significantly inhibited the proliferation of cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against various tumor cells .

- Neuroprotective Effects : Research indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential in treating neurodegenerative diseases .

- Antimicrobial Efficacy : A study reported that N-hydroxy derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, indicating their utility as new antimicrobial agents .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

N'-hydroxy-1,3-thiazole-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-3(7-8)4-6-1-2-9-4/h1-2,8H,(H2,5,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNPFPKKUBYFQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.